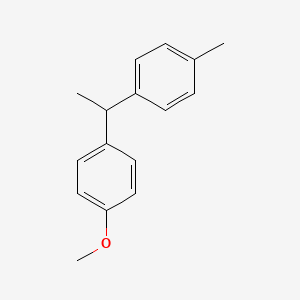

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Description

Contextualization within Organic Synthesis Research

The synthesis of substituted arylalkanes, particularly 1,1-diarylalkanes, is a major focus in organic synthesis due to their prevalence as core structures in many biologically active molecules and pharmaceuticals. chinesechemsoc.orgnih.gov Research in this area is driven by the need for efficient, selective, and sustainable methods to construct these frameworks.

Historically, the synthesis of such compounds often relied on classical methods like the Friedel-Crafts alkylation, which involves the reaction of an arene with an alkyl halide or alcohol in the presence of a Lewis acid catalyst. tandfonline.comresearchgate.netorganic-chemistry.org While foundational, these methods can suffer from drawbacks such as lack of regioselectivity and the use of harsh reaction conditions. tandfonline.com

Contemporary research has shifted towards more sophisticated and milder catalytic strategies. A major breakthrough has been the development of transition-metal-catalyzed C-H bond functionalization. fernandezibanezgroup.comyale.edu This approach allows for the direct coupling of C-H bonds with various partners, offering a more atom-economical and efficient route to complex molecules. mdpi.comrsc.orgrsc.org Catalysts based on palladium, copper, nickel, and ruthenium have been extensively studied for their ability to facilitate the arylation of benzylic C-H bonds, providing direct access to 1,1-diarylalkanes from simpler precursors. chinesechemsoc.orgmdpi.comacs.orgacs.org These modern methods often exhibit high functional group tolerance, enabling the synthesis and modification of complex molecules, including drug candidates, at late stages. yale.eduthieme-connect.com

Significance of the 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Structural Motif

The structural motif of this compound, which is a type of unsymmetrical 1,1-diarylalkane, combines several features that are of significant interest in medicinal chemistry and materials science.

The diarylalkane core is a recognized pharmacophore, a key structural feature responsible for a molecule's biological activity, found in numerous pharmaceuticals. chinesechemsoc.org The presence of two aryl groups can facilitate interactions with biological targets through various non-covalent interactions.

The methoxy (B1213986) group (-OCH₃) on one of the benzene (B151609) rings is a common substituent in bioactive compounds. It can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for binding to biological receptors. princeton.edu Furthermore, the position of the methoxy group can significantly alter biological activity. For instance, studies on indolyl-pyridinyl-propenones have shown that changing the methoxy group's position can switch the mechanism of cell death from methuosis to microtubule disruption. nih.gov In other contexts, methoxy-substituted compounds have demonstrated potent cytotoxicity against various cancer cell lines. dovepress.com

The unsymmetrical nature of this compound is also significant. The development of synthetic methods that can selectively produce unsymmetrical diaryl compounds is a key challenge and an active area of research, as it allows for the fine-tuning of molecular properties by incorporating different substituents on each aromatic ring. nih.govnih.govrsc.org

Below are some of the key properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 196489-67-5 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₈O | manchesterorganics.com |

| Molecular Weight | 226.32 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ~95-97% (as commercially available) | sigmaaldrich.commanchesterorganics.com |

Overview of Research Trajectories for Related Chemical Compounds

The research trajectories for chemical compounds related to this compound are largely centered on the development of novel synthetic methodologies and the exploration of their applications, particularly in medicinal chemistry.

One major trajectory is the continued advancement of C-H functionalization strategies . Researchers are focused on developing more efficient and selective catalysts that can operate under milder conditions. This includes the design of new ligands for transition metals like palladium and nickel to control the reactivity and selectivity of C-H activation processes. fernandezibanezgroup.comnih.gov The goal is to create synthetic tools that are general, predictable, and applicable to a wide range of substrates, including complex, biologically active molecules. researchgate.netyale.edu

Another significant research direction is the synthesis of enantiomerically pure diarylalkanes . Many pharmaceuticals containing a 1,1-diarylalkane motif are chiral, and their biological activity is often dependent on a specific stereoisomer. nih.gov Consequently, the development of asymmetric catalytic methods, such as enantioselective reductive cross-coupling reactions, is a high-priority area. nih.govnih.gov

The exploration of the biological activity of new diarylalkanes and related structures is a third key trajectory. Synthetic chemists often collaborate with biologists to screen newly created compounds for potential therapeutic applications, such as antimicrobial or anticancer agents. dovepress.comnih.gov Research has shown that even subtle changes in the substitution pattern on the aryl rings can lead to significant differences in biological activity and mechanism of action. nih.gov

Finally, there is a growing interest in using these synthetic methodologies for the late-stage functionalization of existing drugs and natural products . The ability to modify complex molecules by targeting C-H bonds allows for the rapid generation of analogues with potentially improved properties, which is a powerful strategy in drug discovery. rsc.orgthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLPYROKKJCFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Methoxy 4 1 P Tolyl Ethyl Benzene

Asymmetric Synthesis Approaches to Enantiomerically Enriched 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Achieving an enantiomerically enriched form of this compound is crucial for applications where specific stereoisomers are required. The primary methods involve catalytic processes that can set the desired stereocenter with high fidelity.

A highly efficient method for producing enantiomerically enriched 1,1-diarylethanes is the nickel-catalyzed asymmetric hydroarylation of vinylarenes. nsf.govresearchgate.net This approach has been successfully applied to the synthesis of (R)-1-methoxy-4-(1-(p-tolyl)ethyl)benzene. nsf.gov The reaction involves the addition of an aryl group and a hydrogen atom across the double bond of a styrene (B11656) derivative.

The specific synthesis of (R)-1-methoxy-4-(1-(p-tolyl)ethyl)benzene is achieved by reacting 4-methylstyrene (B72717) with 4-methoxyphenylboronic acid in the presence of a chiral nickel catalyst. nsf.gov The reaction proceeds in high yield and with excellent enantioselectivity. A key advantage of this method is its scalability; a gram-scale reaction has been demonstrated to produce the target compound in 99% yield and 95% enantiomeric excess (ee), and the product can be isolated through simple filtration without the need for column chromatography. nsf.gov The catalyst loading can also be minimized, with as little as 0.5 mol% of the ligand being effective. nsf.gov

Table 1: Research Findings for Nickel-Catalyzed Asymmetric Hydroarylation

| Reactant 1 | Reactant 2 | Product | Yield | Enantiomeric Excess (ee) | Catalyst System | Source |

|---|---|---|---|---|---|---|

| 4-Methylstyrene | 4-Methoxyphenylboronic acid | (R)-1-Methoxy-4-(1-(p-tolyl)ethyl)benzene | 91% (lab scale), 99% (gram scale) | 95% | Ni(cod)₂ / Chiral Ligand (L1) | nsf.gov |

Enantioconvergent cross-coupling represents a powerful strategy for synthesizing chiral molecules from racemic starting materials. In this approach, a racemic alkyl electrophile is coupled with a nucleophile using a chiral catalyst, which selectively converts both enantiomers of the starting material into a single, highly enriched enantiomer of the product. orgsyn.org Benzylic radical precursors are particularly effective coupling partners in these reactions. orgsyn.org

While a specific application to synthesize this compound has not been explicitly detailed in the provided literature, the methodology is directly applicable. A potential enantioconvergent synthesis could involve the radical cross-coupling of a racemic benzylic precursor, such as 1-(1-haloethyl)-4-methoxybenzene, with a p-tolyl organometallic reagent. This reaction would be mediated by a nickel catalyst bearing a chiral ligand. The general challenge in radical cross-couplings is controlling the stereochemistry, as alkyl radicals can rapidly lose their chiral information. chemrxiv.org However, enantioconvergent methods overcome this by having the chiral catalyst control the stereochemical outcome of the C-C bond formation. chemrxiv.org Modern advancements have introduced versatile radical precursors like sulfonyl hydrazides, which can participate in redox-neutral cross-couplings without the need for external additives, further simplifying the process. chemrxiv.org

Regioselective Carbon-Carbon Bond Formation Strategies

For the synthesis of the racemic form of this compound, regioselective methods that ensure the correct connectivity of the aryl groups are paramount. Cross-coupling reactions and C-H functionalization are two prominent strategies.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Reactions like the Suzuki-Miyaura or Stille coupling can be employed to construct the 1,1-diarylethane framework from halogenated precursors. nih.govscispace.com

A plausible route involves the coupling of a benzylic electrophile with an aryl nucleophile. For instance, the Suzuki-Miyaura coupling could be used, which typically involves three key steps: oxidative addition of a metal catalyst into a carbon-halogen bond, transmetalation with an organoboron reagent, and reductive elimination to form the final product. nih.gov Two primary disconnections are possible for synthesizing this compound:

Route A: Coupling of 1-(1-haloethyl)-4-methylbenzene with 4-methoxyphenylboronic acid .

Route B: Coupling of 1-(1-haloethyl)-4-methoxybenzene with p-tolylboronic acid .

These reactions are typically catalyzed by palladium complexes, although systems based on other metals like copper have also been developed. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields. scispace.com

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. organic-chemistry.org This approach involves the selective activation and transformation of a C-H bond into a C-C bond. semanticscholar.org

A hypothetical synthesis of this compound via this strategy would involve the direct arylation of a benzylic C-H bond. This could be achieved by reacting 4-ethylanisole (B128215) with a p-tolyl source or, conversely, reacting 4-ethyltoluene (B166476) with an anisole (B1667542) derivative under conditions that promote C-H activation. While specific literature for this exact transformation is not available, related catalytic systems for benzylic C-H functionalization are known. For example, manganese catalysts have been shown to be effective for the selective oxidation of benzylic C-H bonds in various alkylarenes. d-nb.info Electrochemical methods have also been developed for the catalyst-free functionalization of benzylic C-H bonds, offering a tunable and green alternative. semanticscholar.org

Derivatization and Analog Synthesis of this compound

The derivatization of this compound can lead to the creation of various analogs with potentially new properties. While specific literature detailing the derivatization of this exact compound is limited, general synthetic transformations applicable to its functional groups can be proposed.

One common derivatization for methoxy-substituted aromatics is O-demethylation to yield the corresponding phenol. This transformation would produce 4-(1-(p-tolyl)ethyl)phenol, a valuable intermediate for further functionalization. Another potential modification is electrophilic aromatic substitution on either of the electron-rich benzene (B151609) rings. The positions for substitution would be directed by the existing methoxy (B1213986) and alkyl groups. Additionally, analogs can be synthesized by modifying the core synthetic routes. For example, in the cross-coupling reactions described in section 2.2.1, using different arylboronic acids or halogenated precursors would systematically generate a library of related 1,1-diarylethanes. The synthesis of methoxy analogs of other complex molecules has been reported as a strategy to explore structure-activity relationships, underscoring the utility of such derivatizations. nih.gov

Functionalization of the Aromatic Rings

The aromatic rings of this compound offer several sites for functionalization, primarily through electrophilic aromatic substitution and modification of the existing methoxy substituent. The reactivity of each ring is influenced by the directing effects of the substituents already present.

One of the key functionalization strategies involves the demethylation of the methoxy group . This reaction converts the ether linkage into a hydroxyl group, yielding a phenolic derivative. This transformation is significant as it opens up further synthetic possibilities, such as etherification or esterification at the newly formed hydroxyl group.

Another important class of reactions is electrophilic aromatic substitution . The methoxy group on one ring and the alkyl group on the other are both activating and ortho-, para-directing. youtube.comyoutube.comlibretexts.orgquora.com This directing effect influences the position of incoming electrophiles. Common electrophilic substitution reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts acylation. youtube.comyoutube.com For instance, nitration would introduce a nitro group, which can then be reduced to an amino group, providing a handle for a wide range of further chemical transformations.

The regioselectivity of these substitutions is a critical consideration. Due to the presence of activating groups on both rings, the reaction conditions would need to be carefully controlled to achieve selective substitution on one ring over the other or to control the formation of ortho and para isomers.

Modification of the Ethyl Bridge and Tolyl Moiety

The ethyl bridge and the tolyl moiety of this compound also present opportunities for synthetic modification. These transformations can alter the physical and chemical properties of the molecule.

A significant modification of the tolyl moiety is the oxidation of the benzylic methyl group . This can be achieved using various oxidizing agents to yield either a carboxylic acid or an aldehyde, depending on the reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) would typically convert the methyl group to a carboxylic acid. This introduces a new functional group that can participate in a variety of subsequent reactions, such as amide bond formation.

The ethyl bridge itself can also be a site for functionalization, although this can be more challenging due to the stability of the C-C bonds. One potential strategy could involve benzylic bromination under radical conditions, which would selectively introduce a bromine atom at the benzylic position of the ethyl bridge. This bromide could then be substituted by a range of nucleophiles to introduce new functional groups.

The following table summarizes potential functionalization reactions for this compound:

| Reaction Type | Target Moiety | Reagents and Conditions | Product Type |

| Demethylation | Methoxy Group | BBr₃, CH₂Cl₂ | Phenol |

| Nitration | Aromatic Rings | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Aromatic Rings | Br₂, FeBr₃ | Bromo-substituted derivative |

| Oxidation | Tolyl Methyl Group | KMnO₄, heat | Carboxylic acid derivative |

These synthetic strategies highlight the versatility of this compound as a scaffold for the development of a diverse range of derivatives with potentially interesting chemical and physical properties.

Computational and Theoretical Investigations of 1 Methoxy 4 1 P Tolyl Ethyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of organic molecules. DFT calculations are frequently employed using various functionals, such as B3LYP, and basis sets like 6-311G(d,p) or def2-TZVP, to balance computational cost and accuracy. nih.gov

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The structure consists of a p-tolyl group and a methoxyphenyl group linked by an ethyl bridge.

| Parameter | Bond | Predicted Value (DFT B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-C (in benzene (B151609) rings) | ~1.39 Å |

| C-C (ethyl bridge) | ~1.54 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-C (in benzene rings) | ~120° |

| C-CH-C (ethyl bridge) | ~112° |

| Dihedral Angle | Phenyl-C-C-Phenyl | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap implies that a molecule can be easily excited, suggesting high polarizability and greater chemical reactivity. researchgate.net For this compound, the π-systems of the benzene rings and the lone pairs on the methoxy (B1213986) oxygen atom would be significant contributors to the HOMO, while the LUMO would likely be distributed over the antibonding π* orbitals of the aromatic rings. libretexts.orgmasterorganicchemistry.com Calculations on related dimethoxybenzene derivatives show how different functionals can be used to determine these values and assess thermodynamic stability. nih.gov

Table 2: Representative FMO Properties for this compound (Note: Values are illustrative, based on typical results for substituted benzenes from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 4.6 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to denote charge distribution.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green Regions: Represent neutral potential.

For this compound, the MEP map would be expected to show regions of high electron density (negative potential) around the oxygen atom of the methoxy group and across the π-electron clouds of the two benzene rings, making these the primary nucleophilic centers. nih.govresearchgate.net The hydrogen atoms, particularly those on the methyl and ethyl groups, would exhibit positive potential, marking them as electrophilic sites. researchgate.net

Potential Energy Surface (PES) Analysis for Reaction Pathways and Isomerization

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a molecule as a function of its geometry. researchgate.net By systematically varying specific coordinates, such as bond lengths or dihedral angles, a PES can reveal the energy landscape for conformational changes, isomerization, or reaction pathways. researchgate.net

For this compound, a relaxed PES scan could be performed by rotating the dihedral angle formed by the two phenyl rings around the central C-C bond of the ethyl linker. This analysis would help to identify the different stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. researchgate.net Such studies are crucial for understanding the molecule's flexibility and the relative populations of its different spatial arrangements at a given temperature.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, especially Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, providing a powerful link between theoretical models and experimental data. nih.govresearchgate.net

Calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nist.gov Similarly, theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov A strong correlation between calculated and experimental spectra serves to validate the computed molecular structure. nih.govresearchgate.net Furthermore, TD-DFT can predict electronic transitions, which can be correlated with UV-Visible absorption spectra to understand the electronic nature of the molecule, such as the π→π* transitions common in aromatic systems. researchgate.net

| Spectroscopic Data | Predicted (Calculated) Value | Expected Experimental Region | Assignment |

|---|---|---|---|

| IR Frequency | ~3050 cm⁻¹ | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| ~1250 cm⁻¹ | 1275-1200 cm⁻¹ | Ar-O-C Asymmetric Stretch | |

| ¹H NMR Shift | ~3.8 ppm | ~3.8 ppm | -OCH₃ Protons |

| ~7.0-7.3 ppm | ~6.8-7.4 ppm | Aromatic Protons |

| UV-Vis λmax | ~275 nm | ~270-280 nm | π→π* Transition |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to explore and quantify intermolecular interactions within a crystalline solid. mdpi.comresearchgate.net The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments, providing a visual representation of how neighboring molecules interact. nih.gov

The surface can be mapped with properties like d_norm, which uses a red-white-blue color scheme to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds. mdpi.com

Associated 2D fingerprint plots provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total Hirshfeld surface area. researchgate.net For a molecule like this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker interactions. It is expected that H···H contacts would provide the largest contribution, followed by C-H···π interactions due to the presence of the aromatic rings. researchgate.netresearchgate.net

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is representative, based on analyses of similar aromatic compounds.)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~55% |

| C···H / H···C | ~30% |

| O···H / H···O | ~10% |

Reactivity and Mechanistic Pathways Involving 1 Methoxy 4 1 P Tolyl Ethyl Benzene

Studies of Radical Intermediates and Pathways

Detailed investigations into the radical chemistry of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene are not extensively documented. However, the structural features of the molecule suggest the potential for the formation of radical intermediates, particularly at the benzylic position, which is activated by both adjacent aryl rings.

Single Electron Transfer (SET) processes are fundamental in the oxidation of electron-rich aromatic compounds. The 4-methoxyphenyl (B3050149) group, being a strong electron-donating moiety, significantly lowers the oxidation potential of the molecule. It is plausible that this compound could undergo SET to form a radical cation under suitable oxidative conditions. The initial oxidation would likely occur on the more electron-rich methoxy-substituted ring. The stability of the resulting radical cation would be enhanced by delocalization of the positive charge and unpaired electron across both aromatic rings. While specific studies on this compound are not available, the general principles of SET for electron-rich diarylalkanes suggest this as a probable pathway in its oxidative chemistry.

To experimentally verify the existence of radical intermediates in reactions involving this compound, radical trapping experiments could be employed. Reagents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,1-diphenylethylene (B42955) are commonly used to intercept and form stable adducts with transient radical species. For instance, if a benzylic radical were generated at the ethyl bridge, it would be expected to react with TEMPO to form a stable ether linkage. At present, there are no published studies detailing the use of radical trapping experiments with this specific compound.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. Should a persistent or sufficiently long-lived radical of this compound be generated, EPR spectroscopy could provide information about its electronic structure and the distribution of the unpaired electron. However, the benzylic radical derived from this compound is expected to be short-lived. Therefore, direct detection would likely require specialized techniques such as spin trapping, where a short-lived radical reacts with a spin trap to form a more stable radical that can be observed by EPR. There are no available EPR spectroscopic studies for radicals derived from this compound in the current literature.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and methyl groups.

The methoxy group on one ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. sarthaks.comquora.com Since the para position is already substituted, electrophilic attack will be directed to the two equivalent ortho positions (positions 3 and 5). The methyl group on the other ring is a weaker activating group, also directing electrophiles to its ortho and para positions. aakash.ac.incerritos.edu The para position is occupied by the ethyl bridge, so substitution would occur at the ortho positions (positions 3' and 5').

Due to the stronger activating effect of the methoxy group compared to the methyl group, electrophilic substitution is expected to occur preferentially on the methoxy-substituted ring. quora.com The relative rates of substitution are significantly higher for anisole (B1667542) (methoxybenzene) derivatives compared to toluene (B28343) (methylbenzene) derivatives. cerritos.edulibretexts.org

| Predicted Electrophilic Substitution Reactions | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(1-(p-tolyl)ethyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-methoxy-2-(1-(p-tolyl)ethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acetyl-4-methoxyphenyl)-1-(p-tolyl)ethane |

Nucleophilic aromatic substitution, on the other hand, is unlikely for this compound under standard conditions. This type of reaction requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile, which this compound lacks. The presence of electron-donating groups further disfavors this reaction pathway.

Oxidation and Reduction Processes

The benzylic C-H bond of the ethyl group is the most likely site for oxidation. This position is doubly activated by the two adjacent aromatic rings. Oxidation of similar diarylmethanes to the corresponding diaryl ketones is a known transformation. mdpi.com Thus, oxidation of this compound would be expected to yield 1-(4-methoxyphenyl)-1-(p-tolyl)ethanone. Various oxidizing agents could potentially effect this transformation, including permanganate (B83412), dichromate, or catalytic oxidation with molecular oxygen. mdpi.com

Reduction of the aromatic rings of this compound would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature (e.g., using a rhodium or ruthenium catalyst) or a Birch reduction. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, would likely lead to the reduction of the methoxy-substituted ring to a dihydroanisole derivative.

Catalytic Transformations (Excluding Chiral Synthesis Already Covered)

While the catalytic transformations of this compound are not well-documented, its synthesis often involves catalytic methods. As a 1,1-diarylalkane, its structural motif can be accessed through various catalytic cross-coupling and hydroarylation reactions. For instance, organocatalytic transfer hydrogenation of the corresponding 1,1-diarylalkene can produce 1,1-diarylethanes. acs.orgnih.gov Although these are methods for its synthesis, they highlight the types of catalytic processes this class of molecules can be involved in.

Furthermore, catalytic C-H activation and functionalization of the aromatic rings could be a potential avenue for derivatization, though no specific examples for this compound are available. For instance, rhodium-catalyzed C-H carboxylation has been reported for 1,1-diarylethylenes, which are precursors to 1,1-diarylethanes. nih.gov

Palladium-Catalyzed Desulfitative Arylation

Palladium-catalyzed desulfitative arylation has emerged as a significant method for forming carbon-carbon bonds, often utilizing arylsulfonyl chlorides or sodium arylsulfinates as arylating agents. This process typically involves the generation of an aryl radical or a palladium-aryl intermediate, which then reacts with an alkene. For styrene (B11656) derivatives like this compound, this reaction would offer a direct route to more complex arylated products.

The general mechanism for the desulfitative Heck-type reaction of N-methoxy aryl sulfonamides with alkenes, which shares mechanistic features with desulfitative arylation, is proposed to proceed through the generation of a nitrogen radical promoted by a copper co-catalyst, followed by desulfonylation to produce an aryl radical. This aryl radical then enters a palladium-catalyzed cycle to couple with the alkene. nih.gov

Table 1: General Conditions for Palladium-Catalyzed Desulfitative Heck-Type Reaction of Alkenes

| Parameter | Condition |

| Catalyst | Palladium(II) acetate |

| Co-catalyst/Promoter | Copper(II) chloride |

| Solvent | Anhydrous ethyl acetate |

| Temperature | 130 °C |

| Reactants | N-methoxy arylsulfonamide, Alkene |

This table represents generalized conditions and may vary for specific substrates. researchgate.net

Photoinduced Catalytic Reactions

Photoinduced catalytic reactions offer alternative pathways for the functionalization of alkenes, including styrene derivatives. These reactions often proceed via radical intermediates generated through photoinduced electron transfer (PET). wikipedia.org The styrenyl moiety in this compound is a potential site for such reactions.

Visible light-induced sulfonylation/arylation of styrenes has been demonstrated in a three-component photoredox reaction. nih.govnih.gov This methodology allows for the simultaneous introduction of both a sulfonyl and an aryl group across the double bond with high diastereoselectivity. The proposed mechanism involves the generation of radical ions through a photoredox cycle. nih.gov

Furthermore, photoredox catalysis has been employed for the oxyarylation and aminoarylation of styrenes. acs.org In these transformations, an aryl radical is generated from a suitable precursor under mild, neutral conditions. This radical then adds to the styrene double bond, and the resulting radical intermediate is oxidized to a benzylic cation, which is subsequently trapped by a nucleophile. acs.org The use of an organic cyanoarene photocatalyst has been shown to mediate the [2+2] cycloaddition of electron-deficient styrenes under visible light. nih.gov

While direct examples of photoinduced catalytic reactions involving this compound are not specified in the available literature, its structural similarity to other styrenes suggests it would be a viable substrate for these types of transformations. The electronic nature of the methoxy and p-tolyl groups would likely influence the reactivity and selectivity of such reactions.

Kinetic Studies and Reaction Order Determination

Kinetic studies are crucial for understanding the mechanism of a chemical reaction, including the determination of the reaction order with respect to each reactant. For palladium-catalyzed reactions involving styrenes, such as the Heck reaction, kinetic analysis can elucidate the rate-determining step and the nature of the catalytically active species.

A Hammett study on the cationic Heck reaction of 4-substituted styrenes revealed that the formation of the linear product is largely insensitive to the electronic effects of the substituent on the styrene. acs.org In contrast, geminal substitution is favored by electron-donating groups, suggesting an accumulation of positive charge at the conjugated position in the selectivity-determining step. acs.org This indicates that for α-substitution, the rate-determining step is likely the electrophilic attack of the palladium(II) species on the double bond. acs.org

Kinetic investigations of the hydrogenation of styrene catalyzed by palladium(II) complexes have shown a pseudo-first-order dependence on the styrene concentration. preprints.org Such studies often involve monitoring the reaction progress over time and analyzing the data to fit a rate law.

Table 2: Hypothetical Kinetic Data for a Reaction Involving a Styrene Derivative

| Experiment | [Styrene Derivative] (M) | [Arylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate how reaction order is determined. In this example, the reaction is first order with respect to the styrene derivative and zero order with respect to the arylating agent.

Computational Mechanistic Elucidation of Reactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the detailed mechanisms of complex organic and organometallic reactions. For reactions involving this compound, DFT studies could provide insights into transition state geometries, activation energies, and the electronic factors governing reactivity and selectivity.

DFT studies on the Heck reaction have explored the various elementary steps, including oxidative addition, migratory insertion, and reductive elimination. uwindsor.ca These studies can help to rationalize observed selectivities and predict the reactivity of new substrates. For instance, computational work on the Heck-type reactions of imine derivatives has been used to understand the reaction mechanism.

In the context of photoinduced reactions, DFT calculations can be used to investigate the properties of excited states and the feasibility of proposed electron transfer pathways. For example, computational studies have been applied to understand the mechanism of photoinduced intramolecular rearrangements of aryl ethers and the photoenolization/Diels-Alder reactions of acid fluorides. rsc.org

While no specific computational studies on the reactivity of this compound were found, DFT calculations on similar systems provide a basis for understanding its potential reaction mechanisms. For example, DFT studies on the methoxycarbonylation of styrene by palladium chloride and the polymerization of para-methoxystyrene have provided valuable mechanistic insights. preprints.org

Applications of 1 Methoxy 4 1 P Tolyl Ethyl Benzene in Organic Synthesis Research

As a Model Substrate for Methodological Development in C-H Activation and Functionalization

Research into the functionalization of C-H bonds is a prominent field in modern organic chemistry, offering novel and efficient pathways for molecular synthesis. However, a review of the current literature reveals no studies where 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene has been specifically employed as a model substrate to develop new methodologies in C-H activation and functionalization. While reactions of asymmetric diarylethanes have been explored, these investigations have focused on rearrangements and reactions of derivatives rather than direct C-H functionalization of the parent structures. rsc.org

Role in Derivatization Strategies for Analytical Studies

Derivatization is a common technique used to modify analytes to enhance their detection and separation in analytical methods such as gas chromatography-mass spectrometry (GC-MS). Despite the general utility of this approach, there are no published analytical studies that describe the use of This compound in the development of new derivatization strategies. The compound is not mentioned as a target analyte or a derivatizing agent in the context of analytical chemistry research.

Future Research Directions and Unexplored Avenues for 1 Methoxy 4 1 P Tolyl Ethyl Benzene

Development of Novel and Sustainable Synthetic Routes

The synthesis of unsymmetrical diarylalkanes like 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene traditionally relies on methods like Friedel-Crafts alkylation, which often employ harsh Lewis acids and hazardous solvents. beilstein-journals.orgnih.gov Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: A key avenue for exploration is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, or even solvent-free conditions, and the replacement of stoichiometric Lewis acids with recyclable solid acid catalysts. rsc.orgrsc.orgresearchgate.net For instance, Brønsted acid-catalyzed Friedel-Crafts reactions using recoverable catalysts like p-toluenesulfonic acid in greener solvents such as hexafluoroisopropanol (HFIP) could be investigated for the synthesis of this compound. rsc.org

Biocatalysis: An underexplored but highly promising area is the use of enzymes for the synthesis of diarylalkanes. Biocatalytic methods could offer high selectivity under mild reaction conditions, representing a significant step towards truly sustainable chemical manufacturing. Research into identifying or engineering enzymes capable of catalyzing the formation of the C-C bond between the anisole (B1667542) and toluene (B28343) moieties would be a novel contribution.

Exploration of Advanced Catalytic Systems

Modern catalysis offers a powerful toolkit for the synthesis and functionalization of complex organic molecules. For this compound, the exploration of advanced catalytic systems could unlock new synthetic pathways and enable precise control over its stereochemistry.

Asymmetric Hydroarylation: The asymmetric hydroarylation of vinylarenes is a powerful method for producing enantioenriched 1,1-diarylalkanes. nih.govnih.govacs.orgmdpi.com Future research could focus on developing a synergistic catalytic system, perhaps combining copper hydride (CuH) and palladium catalysis, for the enantioselective synthesis of chiral this compound from 4-vinylanisole and p-bromotoluene or related precursors. nih.govacs.org

Dual Catalysis: The combination of two distinct catalytic cycles in a single reaction vessel, known as dual catalysis, has emerged as a powerful strategy. For instance, a dual catalytic system involving photoredox and nickel catalysis could be explored for the cross-coupling of benzylic C-H bonds. rsc.org This could potentially be applied to the synthesis of this compound by coupling anisole with a suitable p-tolyl precursor.

Photoredox Catalysis: Photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a mild and sustainable alternative to traditional methods. rsc.org Investigating the use of photoredox catalysts for the synthesis of this compound could lead to the development of novel, energy-efficient synthetic protocols.

| Catalytic System | Potential Application in Synthesis of this compound | Key Advantages |

| Asymmetric Hydroarylation (e.g., CuH/Pd) | Enantioselective synthesis from 4-vinylanisole and a p-tolyl source. nih.govacs.org | High enantioselectivity, access to chiral diarylethanes. |

| Dual Catalysis (e.g., Photoredox/Nickel) | C-H arylation of anisole with a p-tolyl electrophile. rsc.org | Mild reaction conditions, potential for novel bond formations. |

| Photoredox Catalysis | Light-driven synthesis from readily available precursors. rsc.org | Sustainable, energy-efficient, access to unique reactivity. |

In-depth Computational Studies on Excited State Dynamics

The photophysical properties of diarylethane derivatives are of interest for applications in materials science. researchgate.netnih.govnih.govresearchgate.net In-depth computational studies on the excited state dynamics of this compound could provide valuable insights into its potential as a fluorescent or photochromic material.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT calculations can be employed to predict the electronic absorption and emission spectra of the molecule. nih.gov Such studies would help in understanding the nature of its excited states (e.g., π-π* transitions) and how they are influenced by the methoxy (B1213986) and tolyl substituents.

Non-Radiative Decay Pathways: A crucial aspect of photophysics is understanding the non-radiative decay mechanisms that compete with fluorescence. rsc.orgrsc.orgfiveable.meresearchgate.net Computational modeling can help to identify potential conical intersections and other features of the potential energy surfaces that facilitate non-radiative decay, which is essential for designing molecules with high fluorescence quantum yields. rsc.orgresearchgate.net

Solvent Effects: The surrounding environment can significantly impact the excited state properties of a molecule. chemrxiv.org Computational simulations that explicitly include solvent molecules can provide a more accurate picture of the excited state dynamics of this compound in different media, which is critical for its potential application in solution-based devices or as a sensor. chemrxiv.org

Investigation of Stereoselective Reactions beyond Asymmetric Hydroarylation

The chiral center in this compound makes it an interesting target for stereoselective synthesis and a potential chiral building block. Future research should extend beyond asymmetric hydroarylation to explore other types of stereoselective transformations.

Benzylic C-H Functionalization: The selective functionalization of the benzylic C-H bond presents a powerful strategy for introducing new functional groups. wisc.eduacs.orgnih.gov Developing catalytic systems, for example, based on rhodium or other transition metals, for the enantioselective functionalization of this position could lead to a range of novel chiral derivatives. nih.gov

Enantioselective Oxidation: The enantioselective oxidation of the benzylic position to afford a chiral alcohol or ketone would provide access to valuable synthetic intermediates. chemrxiv.orgrsc.orgmdpi.comresearchgate.net This could be achieved using chiral catalysts, potentially inspired by biological systems, in the presence of a suitable oxidant. rsc.org

Chiral Lewis Acid Catalysis: Chiral Lewis acids are powerful tools for controlling stereochemistry in a variety of reactions. wikipedia.orgresearchgate.netresearchgate.netlibretexts.orgscielo.br Investigating the use of chiral Lewis acids to catalyze reactions involving this compound or its precursors could open up new avenues for asymmetric synthesis.

| Stereoselective Reaction | Potential Outcome | Relevance |

| Benzylic C-H Functionalization | Introduction of new functional groups with stereocontrol. wisc.eduacs.orgnih.gov | Access to novel chiral derivatives for various applications. |

| Enantioselective Oxidation | Synthesis of chiral benzylic alcohols or ketones. chemrxiv.orgrsc.org | Valuable chiral building blocks for further synthesis. |

| Chiral Lewis Acid Catalysis | Control of stereochemistry in various transformations. wikipedia.orgresearchgate.net | Broadly applicable for the synthesis of enantioenriched compounds. |

Application in Materials Science Research (Non-Commercial, Academic Focus)

While commercial applications are beyond the scope of this academic focus, the structural features of this compound suggest several interesting avenues for fundamental materials science research.

Organic Semiconductors: Diarylalkane and diarylethylene structures are found in some organic semiconducting materials. researchgate.netnih.gov Future academic studies could involve synthesizing oligomers or polymers incorporating the this compound unit and investigating their charge transport properties in organic field-effect transistors (OFETs).

Fluorescent Probes: The diarylethane scaffold, with its potential for fluorescence, could be a starting point for the rational design of novel fluorescent probes. nih.govnih.govrsc.orgmdpi.comresearchgate.net By introducing specific functional groups, it might be possible to create sensors that respond to changes in their local environment, such as polarity or the presence of specific analytes.

Building Blocks for Novel Polymers: The unsymmetrical nature of this compound could be exploited in the synthesis of polymers with unique architectures and properties. For example, it could serve as a monomer in polymerization reactions to create polymers with tailored thermal or optical properties for academic investigation.

Q & A

Q. What are the common synthetic routes for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves coupling reactions, such as palladium-catalyzed cross-couplings between aryl halides and organometallic reagents. For example, highlights a copper-catalyzed Sonogashira-like coupling using aryl bromides and alkynes, achieving 91% yield under optimized conditions (40°C, 6 hours, iso-propanol solvent, and lithium potassium phosphate as a base) . To improve yields, factors like catalyst loading (e.g., iodine copper at 5 mol%), ligand selection (hydrazon ligands for stability), and solvent polarity should be systematically tested. Oxygen-sensitive reactions may require inert atmospheres (argon/nitrogen) to suppress side reactions like oxidation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Dependence : Monitor degradation via HPLC or NMR in buffered solutions (pH 2–12) at 25°C. notes that structurally similar methoxybenzenes are stable in pH 5–9 aqueous solutions but degrade under strongly acidic/basic conditions due to ether cleavage .

- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, tert-butoxy analogs () show stability up to 150°C, suggesting methoxy groups may confer similar thermal resilience .

Advanced Research Questions

Q. How do steric and electronic effects of the p-tolyl group influence the reactivity of this compound in catalytic oxidations?

- Methodological Answer : The p-tolyl group’s electron-donating methyl substituent enhances electron density at the benzene ring, affecting oxidation pathways. demonstrates that oxidation of methoxy-isopropylbenzene analogs proceeds via free-radical chain mechanisms, generating hydroperoxides and ketones . To isolate the role of steric hindrance:

- Compare oxidation rates of p-tolyl vs. unsubstituted phenyl derivatives using radical initiators (e.g., AIBN).

- Analyze regioselectivity via LC-MS to detect intermediates like 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions. For example:

- Docking : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to model ligand binding.

- QM/MM Calculations : Evaluate electronic effects of the methoxy and p-tolyl groups on binding energy. highlights similar fluorinated analogs interacting with cellular targets via hydrophobic and π-π interactions .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from ligand-catalyst mismatches or solvent effects. To address this:

- Perform kinetic studies under standardized conditions (e.g., ’s iso-propanol system) .

- Use in situ IR or Raman spectroscopy to monitor intermediate formation. For example, arylpalladium intermediates may form preferentially with bulky ligands, altering reaction pathways.

Key Research Gaps and Future Directions

- Stereochemical Control : Investigate enantioselective synthesis using chiral ligands (e.g., BINOL derivatives) to access optically active derivatives for pharmacological studies .

- Green Chemistry : Replace traditional solvents (e.g., iso-propanol) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.